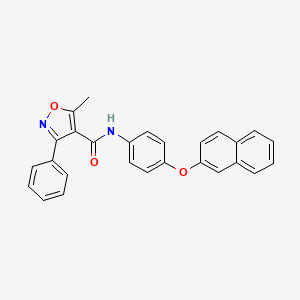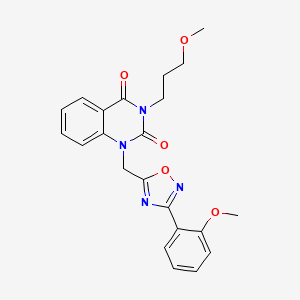![molecular formula C17H16N4O3 B2667702 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-24-1](/img/structure/B2667702.png)
1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex heterocyclic compound. It contains an oxazolo[2,3-f]purine core, which is a type of purine derivative. Purines are fundamental components of nucleic acids and many other biological molecules . The compound also contains a phenethyl group, which is a common structural motif in many bioactive compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds like imidazole and benzimidazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Purine derivatives have been extensively studied for their receptor affinity, particularly towards serotoninergic and dopaminergic receptors, which play a crucial role in mood regulation and neurological functions. For example, compounds with a purine-2,4-dione nucleus have shown significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, demonstrating potential as anxiolytic and antidepressant agents. Docking studies suggest that substituents at specific positions of the purine structure can be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Analysis
The synthesis and characterization of purine derivatives have been pivotal in exploring their potential applications. For instance, the synthesis of mesoionic purinone analogs has contributed to understanding the properties and reactivities of purine compounds under various conditions, which is crucial for designing drugs with improved efficacy and stability (Coburn & Taylor, 1982).
Molecular Interactions and Pharmacological Potential
Studies have also focused on the molecular interactions and topology of interactions in polymorphs of methylxanthines, a category related to purines, to elucidate the biological activity profile of these compounds. Such research helps in understanding the nature of intra- and intermolecular interactions, including hydrogen bonds and π···π stacking interactions, which are fundamental for the recognition and binding processes in biological systems (Latosinska et al., 2014).
Novel Derivatives and Therapeutic Applications
Further research includes the development of novel purine derivatives, such as selenyl and thiadiazolyl compounds, which have been synthesized and evaluated for their structural properties and potential therapeutic applications. These efforts illustrate the ongoing exploration of purine structures to discover new drugs and therapeutic agents (Gobouri, 2020).
Safety and Hazards
Future Directions
Given the importance of purine derivatives in biology and medicine, it’s possible that “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” and related compounds could be subjects of future research. They might be explored for potential therapeutic applications, or used as tools to study biological processes .
properties
IUPAC Name |
4,7-dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-10-21-13-14(18-16(21)24-11)19(2)17(23)20(15(13)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBBQWNIBPSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

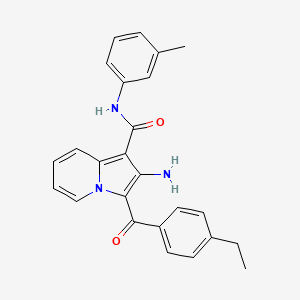
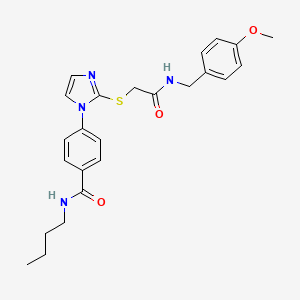
![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
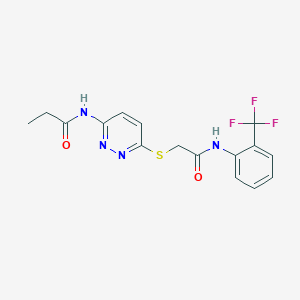
![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)
![3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2667630.png)
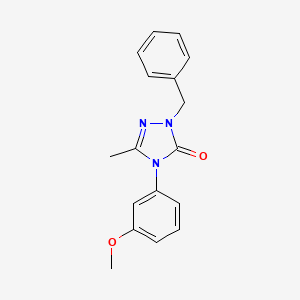
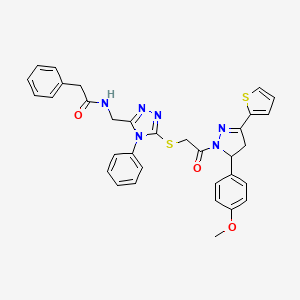

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667634.png)
![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)
